molecular formula C14H15FO2 B7911843 Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- CAS No. 54669-82-8

Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-

Cat. No.: B7911843
CAS No.: 54669-82-8
M. Wt: 234.27 g/mol
InChI Key: CHNJASARQCDREF-UHFFFAOYSA-N
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Description

Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, also known as 2-(4-fluorophenyl)cyclohexanone, is an organic compound with the molecular formula C₁₂H₁₃FO. It is a fluorinated derivative of cyclohexanone, featuring a fluorophenyl group attached to the cyclohexanone ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Acylation: One common synthetic route involves the Friedel-Crafts acylation of cyclohexanone with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

  • Oxidation of 2-(4-fluorophenyl)ethyl cyclohexanone: Another method involves the oxidation of 2-(4-fluorophenyl)ethyl cyclohexanone using oxidizing agents like chromyl chloride (CrO₂Cl₂) or potassium permanganate (KMnO₄).

Industrial Production Methods: The industrial production of Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and environmental considerations.

Types of Reactions:

  • Oxidation: Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Substitution reactions involving the fluorophenyl group can lead to the formation of different substituted cyclohexanones.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO₂Cl₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

  • Substitution: Various nucleophiles and electrophiles depending on the desired substitution product

Major Products Formed:

  • Oxidation: 4-fluorobenzoic acid, 4-fluorophenyl ketone

  • Reduction: 2-(4-fluorophenyl)ethyl cyclohexanol, 2-(4-fluorophenyl)ethyl cyclohexylamine

  • Substitution: Various substituted cyclohexanones

Scientific Research Applications

Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex fluorinated compounds.

  • Biology: The compound can be used as a probe in biological studies to investigate the effects of fluorinated groups on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The fluorophenyl group can enhance the compound's binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

  • 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone: Chemically related to dissociative anesthetics like ketamine.

  • 2-(4-Fluorophenyl)cyclohexanone: A simpler fluorinated cyclohexanone without the additional oxoethyl group.

Uniqueness: Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-, is unique due to its specific structural features, which can influence its reactivity and biological activity compared to similar compounds

Biological Activity

Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]- is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, particularly in the context of antimicrobial properties and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclohexanone core with a 4-fluorophenyl substituent, which may influence its interaction with biological targets. Its chemical formula is C13H16FNOC_{13}H_{16}FNO with a notable functional group that contributes to its biological profile.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various pathogens, particularly Mycobacterium tuberculosis (Mtb). In a high-throughput screening of over 100,000 compounds, cyclohexanone derivatives demonstrated significant inhibitory activity:

  • Minimum Inhibitory Concentration (MIC) : Many derivatives exhibited MIC values below 20 µM, indicating potent activity against Mtb. Specifically, some analogs showed MIC values as low as 2 µM, suggesting high efficacy in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of Cyclohexanone Derivatives

CompoundMIC (µM)% InhibitionCytotoxicity (IC20)
Cyclohexanone Analog 16.399>80
Cyclohexanone Analog 22.010027
Cyclohexanone Analog 36.89830
Cyclohexanone Analog 4219634

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to the cyclohexanone structure significantly affect biological activity. For instance, substituting different groups at the N-1 position of the piperidinyl moiety led to variations in potency:

  • Hydrophobic Substituents : Adding hydrophobic groups improved activity but also affected selectivity and cytotoxicity.
  • Polar Groups : The introduction of polar groups often resulted in decreased activity, indicating a delicate balance between hydrophobicity and polarity is crucial for optimal biological function .

Case Studies

  • Inhibition of Mtb : A series of cyclohexanone derivatives were tested for their ability to inhibit Mtb growth. The most effective compounds were those that maintained low cytotoxicity while exhibiting potent antimicrobial properties.
  • Cytotoxicity Assessments : Evaluations against HepG2 liver cancer cells showed that many active compounds had IC20 values greater than 40 µM, indicating a favorable selectivity index for targeting Mtb over human cells .

Potential Therapeutic Applications

The promising results from antimicrobial studies suggest that cyclohexanone derivatives could serve as lead compounds for developing new treatments for tuberculosis and possibly other bacterial infections. Their ability to inhibit key bacterial processes while maintaining low toxicity profiles makes them attractive candidates for further development.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FO2/c15-12-7-5-10(6-8-12)14(17)9-11-3-1-2-4-13(11)16/h5-8,11H,1-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNJASARQCDREF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40483358
Record name Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54669-82-8
Record name Cyclohexanone, 2-[2-(4-fluorophenyl)-2-oxoethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40483358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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